4-cyano-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide
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Description
The compound “4-cyano-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a cyano group (-CN), a hydroxytetrahydrofuran group, a benzenesulfonamide group, and a methyl group. These functional groups suggest that this compound may have interesting chemical properties .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of reactions. For example, cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles .Mechanism of Action
Target of Action
It’s worth noting that sulfonamides, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These targets play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides generally work by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for bacterial growth . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, thereby inhibiting their growth .
Biochemical Pathways
As mentioned earlier, sulfonamides typically interfere with the folic acid synthesis pathway in bacteria, leading to their inability to grow and reproduce . The downstream effects of this inhibition can include the death of the bacteria or the prevention of infection spread.
Result of Action
The general result of sulfonamide action is the inhibition of bacterial growth, which can lead to the resolution of bacterial infections .
Properties
IUPAC Name |
4-cyano-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c13-7-10-1-3-11(4-2-10)19(16,17)14-8-12(15)5-6-18-9-12/h1-4,14-15H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWIUJWQKRQDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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